Butane-1,3-diol;1,3-diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;phenol
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Overview
Description
The compound “Butane-1,3-diol; 1,3-diisocyanato-2-methylbenzene; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; phenol” is a complex mixture of four distinct chemical entities, each with unique properties and applications. Butane-1,3-diol is a diol with applications in flavoring and as a precursor to antibiotics . 2-ethyl-2-(hydroxymethyl)propane-1,3-diol is a triol used in the synthesis of various polymers . Phenol is a well-known aromatic compound with applications in the production of plastics, resins, and as a disinfectant .
Preparation Methods
Butane-1,3-diol: Butane-1,3-diol can be synthesized through the hydrogenation of 3-hydroxybutanal . Industrially, it is produced by the catalytic hydrogenation of acetaldehyde and formaldehyde .
1,3-diisocyanato-2-methylbenzene: 1,3-diisocyanato-2-methylbenzene is synthesized by the phosgenation of toluene diamine . This process involves the reaction of toluene diamine with phosgene to produce the diisocyanate .
2-ethyl-2-(hydroxymethyl)propane-1,3-diol: 2-ethyl-2-(hydroxymethyl)propane-1,3-diol is synthesized by the aldol condensation of formaldehyde and acetone, followed by hydrogenation .
Phenol: Phenol is industrially produced through the cumene process, which involves the oxidation of cumene to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone .
Chemical Reactions Analysis
Butane-1,3-diol: Butane-1,3-diol undergoes oxidation to form butanone and reduction to form butane . It can also undergo dehydration to form butadiene .
1,3-diisocyanato-2-methylbenzene: 1,3-diisocyanato-2-methylbenzene reacts with compounds containing active hydrogen, such as alcohols and amines, to form polyurethanes . It can also undergo self-polymerization to form isocyanurates .
2-ethyl-2-(hydroxymethyl)propane-1,3-diol: 2-ethyl-2-(hydroxymethyl)propane-1,3-diol can undergo esterification reactions to form polyesters . It can also react with isocyanates to form polyurethanes .
Phenol: Phenol undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation . It can also undergo oxidation to form quinones .
Scientific Research Applications
Butane-1,3-diol: Butane-1,3-diol is used in the synthesis of antibiotics and as a flavoring agent . It is also researched for its potential in inducing ketogenesis .
1,3-diisocyanato-2-methylbenzene: 1,3-diisocyanato-2-methylbenzene is extensively used in the production of polyurethanes, which have applications in foams, coatings, adhesives, and sealants . It is also studied for its toxicological effects and environmental impact .
2-ethyl-2-(hydroxymethyl)propane-1,3-diol: 2-ethyl-2-(hydroxymethyl)propane-1,3-diol is used in the synthesis of various polymers, including polyesters and polyurethanes . It is also researched for its potential in biomedical applications .
Phenol: Phenol is used in the production of plastics, resins, and as a disinfectant . It is also studied for its antimicrobial properties and potential use in medical applications .
Mechanism of Action
Butane-1,3-diol: Butane-1,3-diol exerts its effects through its metabolism to beta-hydroxybutyrate, which induces ketogenesis .
1,3-diisocyanato-2-methylbenzene: 1,3-diisocyanato-2-methylbenzene reacts with hydroxyl and amine groups to form urethane linkages, leading to the formation of polyurethanes .
2-ethyl-2-(hydroxymethyl)propane-1,3-diol: 2-ethyl-2-(hydroxymethyl)propane-1,3-diol acts as a cross-linking agent in polymer synthesis, enhancing the mechanical properties of the resulting polymers .
Phenol: Phenol exerts its antimicrobial effects by denaturing proteins and disrupting cell membranes .
Comparison with Similar Compounds
Butane-1,3-diol: Similar compounds include 1,2-butanediol, 1,4-butanediol, and 2,3-butanediol . Butane-1,3-diol is unique in its ability to induce ketogenesis .
1,3-diisocyanato-2-methylbenzene: Similar compounds include 2,4-diisocyanato-1-methylbenzene and 1,2-diisocyanato-3-methylbenzene . 1,3-diisocyanato-2-methylbenzene is unique in its reactivity and applications in polyurethane production .
2-ethyl-2-(hydroxymethyl)propane-1,3-diol: Similar compounds include glycerol and trimethylolpropane . 2-ethyl-2-(hydroxymethyl)propane-1,3-diol is unique in its structure and applications in polymer synthesis .
Phenol: Similar compounds include cresols and resorcinol . Phenol is unique in its widespread use and antimicrobial properties .
Properties
Molecular Formula |
C25H36N2O8 |
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Molecular Weight |
492.6 g/mol |
IUPAC Name |
butane-1,3-diol;1,3-diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;phenol |
InChI |
InChI=1S/C9H6N2O2.C6H14O3.C6H6O.C4H10O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-2-6(3-7,4-8)5-9;7-6-4-2-1-3-5-6;1-4(6)2-3-5/h2-4H,1H3;7-9H,2-5H2,1H3;1-5,7H;4-6H,2-3H2,1H3 |
InChI Key |
WUYRIQIUJVJTKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)CO.CC1=C(C=CC=C1N=C=O)N=C=O.CC(CCO)O.C1=CC=C(C=C1)O |
Origin of Product |
United States |
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